N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-acetylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, it can interact with bacterial cell wall synthesis pathways, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
N-(4-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a different position of the acetyl group, leading to variations in biological activity.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide, resulting in different chemical properties and applications.
N-(3-acetylphenyl)-N-methylacetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)17-10-15(21)14-7-2-3-8-16(14)23-17/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQFYZINVDLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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